molecular formula C14H20N2O2 B11862061 2,2'-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol CAS No. 7144-26-5

2,2'-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol

Katalognummer: B11862061
CAS-Nummer: 7144-26-5
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: IJOXEECEQJEXJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole structure is known for its biological activity and is found in various alkaloids, neurotransmitters, and plant hormones.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol typically involves the reaction of tryptamine with diethanolamine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, which are common for aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptamine.

    Melatonin: A hormone that regulates sleep, also derived from tryptamine.

Uniqueness

2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol is unique due to its combination of the indole moiety with diethanolamine, providing distinct chemical and biological properties compared to other indole derivatives .

Eigenschaften

CAS-Nummer

7144-26-5

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

2-[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]ethanol

InChI

InChI=1S/C14H20N2O2/c17-9-7-16(8-10-18)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15,17-18H,5-10H2

InChI-Schlüssel

IJOXEECEQJEXJS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.